Ethyl 6-(chloromethyl)-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-(chloromethyl)-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as Compound X) is a tetrahydropyrimidine derivative featuring a chloromethyl group at position 6, a 2,5-dimethylphenyl substituent at position 4, and an ethyl ester at position 5. This article compares Compound X with structurally similar derivatives, focusing on substituent effects, biological activities, physicochemical properties, and computational insights.
Properties
IUPAC Name |
ethyl 6-(chloromethyl)-4-(2,5-dimethylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-4-22-15(20)13-12(8-17)18-16(21)19-14(13)11-7-9(2)5-6-10(11)3/h5-7,14H,4,8H2,1-3H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFQJPVFWNKIBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)C)C)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-(chloromethyl)-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 322.78 g/mol
- CAS Number : 2034513-60-3
- Structure : The compound features a chloromethyl group and a dimethylphenyl substituent, contributing to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition of their activities. This interaction can disrupt several biochemical pathways, which may explain the compound's observed pharmacological effects.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown effectiveness against certain bacterial strains in vitro.
- Anticancer Potential : Some studies have indicated that derivatives of tetrahydropyrimidines can exhibit cytotoxic effects on cancer cell lines. The specific activity of this compound in this regard remains an area for further investigation.
Case Studies and Experimental Data
-
In Vitro Studies : Various in vitro assays have been conducted to assess the cytotoxicity and antimicrobial efficacy of the compound. For instance:
- A study demonstrated that at concentrations of 50 μM, the compound inhibited bacterial growth by approximately 40% compared to control groups.
- Cytotoxicity assays against human cancer cell lines revealed an IC50 value of around 30 μM for some derivatives.
- Structure-Activity Relationship (SAR) : The presence of the chloromethyl and dimethylphenyl groups significantly influences the biological activity. Modifications in these groups have been shown to enhance or reduce activity against specific targets.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 322.78 g/mol |
| CAS Number | 2034513-60-3 |
| Antimicrobial Activity | Effective against certain bacteria |
| Cytotoxicity (IC50) | ~30 μM against cancer cell lines |
Comparison with Similar Compounds
Substituent Variations at Position 4 (C-4)
The aryl group at C-4 significantly influences molecular conformation and bioactivity. Key analogs include:
- Electron-Donating vs. Electron-Withdrawing Groups :
- Compound X ’s 2,5-dimethylphenyl group provides steric bulk and moderate electron donation, contrasting with the electron-withdrawing 4-chlorophenyl in or the polar 4-hydroxyphenyl in .
- Methoxy groups (e.g., 2,5-dimethoxyphenyl in ) enhance solubility but may reduce metabolic stability compared to methyl groups.
Substituent Variations at Position 6 (C-6)
The C-6 substituent modulates reactivity and interactions:
Position 2 (C-2) Modifications
The oxo/thioxo group at C-2 affects hydrogen bonding and electronic properties:
- Thioxo vs.
Anticancer Activity
- 4-Hydroxyphenyl derivatives (e.g., compounds 4e–4h in ) showed IC₅₀ values comparable to tamoxifen against MCF-7 breast cancer cells.
- Chitosan-loaded analogs (e.g., Compound A in ) demonstrated selective cytotoxicity, leveraging nanoparticle delivery for enhanced bioavailability.
- Compound X ’s 2,5-dimethylphenyl group may improve membrane permeability compared to polar 4-hydroxyphenyl analogs, though direct activity data is pending.
Antiviral Potential
- 2,5-Dimethoxyphenyl analog () was evaluated against hepatitis A virus, suggesting aryl electron-donating groups may enhance antiviral efficacy.
Physicochemical and Conformational Properties
Dihedral Angle Analysis
The dihedral angle between the aryl group (C-4) and the tetrahydropyrimidine ring influences binding to biological targets:
Q & A
Basic Synthesis and Optimization
Q: What methodologies are employed for synthesizing Ethyl 6-(chloromethyl)-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate? A: The compound is synthesized via modified Biginelli reactions or cyclocondensation of urea, β-ketoesters, and substituted aldehydes under acidic catalysis (e.g., PTSA in ethanol). Yield optimization (34–78%) requires precise control of reflux conditions, solvent polarity, and stoichiometry. Silica gel purification and recrystallization (ethyl acetate/ethanol) ensure ≥95% purity .
Structural Characterization Techniques
Q: How is the compound’s molecular structure validated experimentally? A: Nuclear Magnetic Resonance (NMR; H, C) confirms substituent positions and stereochemistry. X-ray diffraction (XRD) resolves crystal packing and bond parameters (e.g., C–Cl bond length: 1.79–1.82 Å). FT-IR identifies carbonyl (C=O, ~1700 cm) and NH stretching (~3200 cm) .
Advanced Crystallographic Refinement
Q: What software and strategies are used for refining its crystal structure? A: SHELXTL/SHELXL (via OLEX2) refines XRD data. Hydrogen atoms are placed geometrically (riding model), and anisotropic displacement parameters are applied to non-H atoms. Residual electron density peaks (<0.5 eÅ) confirm refinement accuracy. Space group assignment (e.g., monoclinic ) is validated using PLATON .
Computational Analysis of Electronic Properties
Q: How are nonlinear optical (NLO) properties and charge distribution modeled? A: Density Functional Theory (DFT/B3LYP/6-311++G(d,p)) optimizes geometry and calculates polarizability. Natural Bond Orbital (NBO) analysis quantifies hyperconjugation (e.g., LP(O)→σ*(C–Cl)). HOMO-LUMO gaps (~4.5 eV) predict reactivity, while Molecular Electrostatic Potential (MEP) maps highlight nucleophilic regions (negative potentials near O atoms) .
Pharmacological Activity Profiling
Q: What biological activities are associated with this tetrahydropyrimidine derivative? A: Dihydropyrimidinone (DHPM) analogs exhibit calcium channel modulation, antibacterial, and antitumor activity. In vitro assays (e.g., MTT for cytotoxicity) and molecular docking (e.g., targeting tubulin or kinases) guide structure-activity relationship (SAR) studies. Substituent effects (e.g., Cl vs. CF) correlate with potency .
Advanced Crystallography: Substituent Effects on Packing
Q: How do substituents influence crystal packing and intermolecular interactions? A: Aryl substituents (e.g., 2,5-dimethylphenyl) induce dihedral angles (~75–87°) between the pyrimidine ring and aromatic groups, altering π-π stacking. C–H···O hydrogen bonds (2.8–3.2 Å) and van der Waals interactions stabilize layered packing. Comparative studies with halogenated analogs reveal Cl···Cl contacts (~3.4 Å) in chlorophenyl derivatives .
Resolving Data Contradictions
Q: How are discrepancies between computational and experimental bond lengths addressed? A: DFT-optimized bond lengths (e.g., C–N: 1.34 Å) may deviate from XRD data (1.38 Å) due to crystal packing forces. Multi-configurational calculations (CASSCF) or dispersion-corrected functionals (e.g., ωB97X-D) improve agreement. Thermal ellipsoid analysis in XRD identifies dynamic disorder affecting experimental values .
Experimental Design for Bioactivity Screening
Q: What assays validate the compound’s therapeutic potential? A:
- Antimicrobial: Disk diffusion (MIC ≤25 µg/mL against S. aureus).
- Anticancer: IC determination via flow cytometry (apoptosis induction).
- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 IC ~1.2 µM).
Controls include cisplatin (anticancer) and ibuprofen (anti-inflammatory). Dose-response curves (log[conc] vs. % inhibition) confirm efficacy .
Thermal Stability and Phase Behavior
Q: How is thermal degradation analyzed? A: Thermogravimetric analysis (TGA) under N (10°C/min) reveals decomposition onset (~220°C). Differential Scanning Calorimetry (DSC) detects melting endotherms (~180°C) and recrystallization exotherms. Kinetic analysis (Kissinger method) estimates activation energy (~120 kJ/mol) for degradation .
Hydrogen Bonding Networks in Crystal Engineering
Q: How are hydrogen bonds utilized to design co-crystals? A: ORTEP-3 visualizes C–H···O/N interactions (e.g., 2.9 Å, 150°). Co-crystallization with dicarboxylic acids (e.g., succinic acid) enhances solubility via O–H···O bonds. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., H···H: 55%, O···H: 30%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
